molecular formula C21H23NO3 B4926147 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline

8-[3-(2-isopropoxyphenoxy)propoxy]quinoline

Cat. No. B4926147
M. Wt: 337.4 g/mol
InChI Key: LVZJHCULSIRZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(2-isopropoxyphenoxy)propoxy]quinoline, also known as IPQ, is a chemical compound that has been studied for its potential uses in scientific research. This compound has shown promise in various fields, including medicine and biology, due to its unique properties and mechanism of action. In

Scientific Research Applications

8-[3-(2-isopropoxyphenoxy)propoxy]quinoline has been studied for its potential uses in various scientific research fields. In medicine, this compound has shown promise as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential uses in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In biology, this compound has been used as a tool to study the function of certain proteins and enzymes.

Mechanism of Action

The mechanism of action of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline involves its ability to bind to certain proteins and enzymes in the body. This binding can either activate or inhibit the function of these proteins and enzymes, leading to various physiological effects. For example, in cancer cells, this compound can inhibit the function of proteins that are necessary for cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline vary depending on the specific proteins and enzymes that are targeted. In cancer cells, this compound has been shown to inhibit cell growth and division, leading to cell death. In neurological disorders, this compound has been shown to protect neurons from damage and improve cognitive function. In biology, this compound has been used to study the function of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline in lab experiments is its specificity. This compound can target specific proteins and enzymes, allowing researchers to study their function in more detail. Additionally, this compound has been shown to have low toxicity, making it a safer option for lab experiments. However, one limitation of using this compound is its complexity. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.

Future Directions

There are several future directions for the study of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline. One direction is the further study of its potential uses in cancer treatment. This compound has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is the study of its potential uses in treating neurological disorders. This compound has shown promise in protecting neurons from damage, and further research could lead to the development of new treatments for neurological disorders. Additionally, further research could be done to study the function of specific proteins and enzymes using this compound as a tool.
Conclusion:
8-[3-(2-isopropoxyphenoxy)propoxy]quinoline is a complex chemical compound that has shown promise in various scientific research fields. Its unique properties and mechanism of action make it a valuable tool for studying the function of specific proteins and enzymes. Further research is needed to fully understand the potential uses of this compound in medicine, biology, and other fields.

Synthesis Methods

The synthesis of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline is a complex process that involves several steps. The first step involves the synthesis of 2-isopropoxyphenol, which is then reacted with 3-bromopropyl bromide to form 3-(2-isopropoxyphenoxy)propyl bromide. This compound is then reacted with 8-hydroxyquinoline to form 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline. The synthesis of this compound requires the use of specialized equipment and expertise, making it a challenging process.

properties

IUPAC Name

8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-16(2)25-19-11-4-3-10-18(19)23-14-7-15-24-20-12-5-8-17-9-6-13-22-21(17)20/h3-6,8-13,16H,7,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZJHCULSIRZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(2-Isopropoxyphenoxy)propoxy]quinoline

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